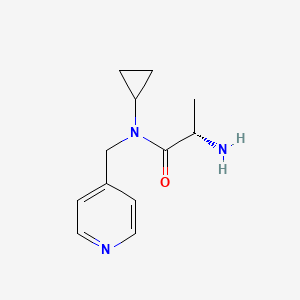
(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-propionamide is a chiral compound belonging to the class of amides, characterized by its unique structural features, including an amino group, a cyclopropyl moiety, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological pathways.
Structural Characteristics
The compound's molecular formula is C12H16N2, with a molar mass of approximately 204.27 g/mol. Its structure can be represented as follows:
This compound's unique functional groups enhance its binding affinity to specific receptors involved in mood regulation and pain perception, making it a candidate for therapeutic applications.
Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or receptors. Its interaction with biological targets is believed to influence various physiological processes, including:
- Mood Regulation : The compound has been studied for its potential antidepressant effects due to its ability to bind to serotonin receptors.
- Pain Perception : It may also play a role in modulating pain pathways, making it a candidate for analgesic development.
Pharmacological Studies
Preliminary studies have shown that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the proliferation of cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Reduced viability in cancer cell lines | |
| Mood Regulation | Potential serotonin receptor modulation |
Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains at concentrations as low as 10 µg/mL. This suggests a potent interaction with bacterial cell membranes or metabolic pathways critical for survival.
Anticancer Studies
A notable study focused on the compound's effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:
- The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.
- Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-2-3-11)8-10-4-6-14-7-5-10/h4-7,9,11H,2-3,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPLXWTRSZNCU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=NC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=NC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














